

# An In-depth Technical Guide to Diethyl Vinylphosphonate: Precursors, Derivatives, and Applications

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## Compound of Interest

Compound Name: *Diethyl vinylphosphonate*

Cat. No.: *B1361785*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **diethyl vinylphosphonate** (DEVP), a versatile organophosphorus compound. It covers the synthesis of DEVP from its precursors, the preparation of its key derivatives through various chemical reactions, and its diverse applications in polymer chemistry, materials science, and drug discovery. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, structured quantitative data, and visualizations of relevant biological pathways and experimental workflows.

## Diethyl Vinylphosphonate (DEVP): Core Properties and Synthesis

**Diethyl vinylphosphonate** ( $\text{CH}_2=\text{CHPO}(\text{OCH}_2\text{CH}_3)_2$ ) is a clear, colorless liquid with a molecular weight of 164.14 g/mol .<sup>[1]</sup> It is a valuable building block in organic synthesis due to the reactivity of its vinyl group and the properties imparted by the phosphonate moiety.

## Physicochemical Properties of Diethyl Vinylphosphonate

Property	Value	Reference
CAS Number	682-30-4	
Molecular Formula	C <sub>6</sub> H <sub>13</sub> O <sub>3</sub> P	
Molecular Weight	164.14 g/mol	
Density	1.068 g/mL at 25 °C	
Boiling Point	202 °C	
Refractive Index	n <sub>20/D</sub> 1.429	
Flash Point	110 °C	

## Synthesis of Diethyl Vinylphosphonate

A common method for the synthesis of **diethyl vinylphosphonate** involves the reaction of vinylphosphonic acid and diethyl 2-acetoxyethanephosphonate, followed by reaction with triethyl orthoformate.

### Experimental Protocol: Synthesis of **Diethyl Vinylphosphonate**

#### Step 1: Preparation of Crude Monoethyl Vinylphosphonate

- In a reaction vessel equipped with a stirrer and a distillation apparatus, heat a mixture of 25 g of vinylphosphonic acid and 70 g of diethyl 2-acetoxyethanephosphonate to 180 °C with stirring.
- Slowly add 252 g of diethyl 2-acetoxyethanephosphonate dropwise over 14 hours, gradually increasing the temperature to 200 °C. Ethyl acetate will distill off during this addition.
- After the addition is complete, continue stirring the mixture for 9 hours at 190 °C.
- The resulting product is 190 g of crude monoethyl vinylphosphonate. Distillation of the collected volatiles yields 128 g of ethyl acetate and 8 g of low-boiling point components.[2]

#### Step 2: Conversion to **Diethyl Vinylphosphonate**

- Reflux a mixture of 95 g of the crude monoethyl vinylphosphonate and 124 g of triethyl orthoformate for 8 hours at approximately 75 °C.
- Gradually increase the temperature to 150 °C over 5.5 hours, allowing ethyl acetate and ethanol to distill off.
- Cool the mixture to room temperature and add another 100 g of triethyl orthoformate.
- Gradually reheat the mixture to 150 °C to distill off any remaining low-boiling point components.
- Distill the final mixture to obtain 96.5 g of **diethyl vinylphosphonate**. This corresponds to a yield of approximately 70% based on the initial amounts of vinylphosphonic acid and diethyl 2-acetoxyethanephosphonate.[2]

## Key Derivatives of Diethyl Vinylphosphonate and their Synthesis

The vinyl group of DEVP is susceptible to a variety of addition and coupling reactions, making it a versatile precursor for a range of functionalized phosphonates.

### Aza-Michael Addition: Synthesis of Diethyl 2-(Arylamino)ethylphosphonates

The aza-Michael addition is a conjugate addition of an amine to the activated alkene of DEVP, yielding  $\beta$ -amino phosphonates. This reaction can often be performed under mild conditions, sometimes even in water without a catalyst.

#### Experimental Protocol: Aza-Michael Addition of Amines to **Diethyl Vinylphosphonate**

- In a suitable reaction vessel, dissolve the amine (1.0 mmol) in an appropriate solvent (e.g., water, or solvent-free).
- Add **diethyl vinylphosphonate** (1.0 mmol for mono-addition, 2.0 mmol for double-addition to primary amines) to the solution.

- Stir the reaction mixture at room temperature. The reaction time can vary from minutes to hours depending on the reactivity of the amine.
- Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
- Upon completion, remove the solvent under reduced pressure. The product can be purified by column chromatography on silica gel if necessary. In many cases, the product is obtained in high purity after simple removal of the solvent.

Table of Aza-Michael Addition of Various Amines to **Diethyl Vinylphosphonate**

Amine	Molar Ratio (DEVP:Ami ne)	Solvent	Time	Yield/Conve rsion	Reference
Piperidine	1:1	Water	7 min	Quantitative	
Pentylamine	1:1	None	4 h	96%	[3]

## Mizoroki-Heck Reaction: Synthesis of Diethyl (E)-2-Arylvinylphosphonates

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. In the case of DEVP, this reaction is used to synthesize  $\alpha,\beta$ -unsaturated phosphonates.

### Experimental Protocol: Mizoroki-Heck Reaction of Aryl Halides with **Diethyl Vinylphosphonate**

- To a reaction vessel, add the aryl halide (1.0 mmol), **diethyl vinylphosphonate** (2.0 mmol), a palladium catalyst (e.g.,  $\text{PdCl}_2(\text{NH}_3)_2$  at 1 mol%), and a base (e.g.,  $\text{iPr}_2\text{NH}$  at 1.1 mmol).
- Add a suitable solvent, such as water (3 mL).
- Heat the reaction mixture to 80 °C (for aryl iodides) or 120 °C (for aryl bromides) and stir for the required time (typically 6-36 hours).
- Monitor the reaction by TLC or GC-MS.

- After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired diethyl (E)-2-arylvinylphosphonate.[\[4\]](#)

Table of Mizoroki-Heck Reaction of Aryl Halides with **Diethyl Vinylphosphonate**

Aryl Halide	Catalyst Loading	Temperature	Time	Yield	Reference
Iodobenzene	1 mol% $\text{PdCl}_2(\text{NH}_3)_2$	80 °C	6 h	~99%	<a href="#">[4]</a>
4-Iodoanisole	1 mol% $\text{PdCl}_2(\text{NH}_3)_2$	80 °C	6 h	95%	<a href="#">[4]</a>
4-Iodoacetophenone	1 mol% $\text{PdCl}_2(\text{NH}_3)_2$	80 °C	6 h	98%	<a href="#">[4]</a>
Bromobenzene	5 mol% $\text{PdCl}_2(\text{NH}_3)_2$	120 °C	36 h	68%	<a href="#">[4]</a>
4-Bromoacetophenone	5 mol% $\text{PdCl}_2(\text{NH}_3)_2$	120 °C	36 h	95%	<a href="#">[4]</a>

## Polymerization of Diethyl Vinylphosphonate

DEVP can be polymerized through various methods, including radical and anionic polymerization, to produce poly(**diethyl vinylphosphonate**) (PDEVP). Rare-earth metal-mediated group-transfer polymerization has been shown to provide good control over the polymer's molecular weight and polydispersity.

### Experimental Protocol: Radical Polymerization of **Diethyl Vinylphosphonate**

- In a Schlenk flask, dissolve **diethyl vinylphosphonate** and a radical initiator (e.g., benzoyl peroxide, BPO) in a suitable solvent (e.g., THF).
- Degas the solution by several freeze-pump-thaw cycles.
- Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specific temperature (e.g., 60 °C) for a designated time.
- After the polymerization time, cool the reaction mixture to room temperature.
- Precipitate the polymer by pouring the solution into a non-solvent (e.g., hexane).
- Collect the polymer by filtration and wash it with the non-solvent to remove any unreacted monomer and initiator.
- Dry the polymer under vacuum to a constant weight.

Table of Poly(**diethyl vinylphosphonate**) Synthesis and Properties

Polymerization Method	Initiator	[M]/[I] Ratio	Conversion (%)	Mn (g/mol)	PDI (Mw/Mn)	Reference
Radical	BPO	-	-	Low (oligomers)	Broad	[5]
Rare-Earth GTP	Ln(BH <sub>4</sub> ) <sub>3</sub> (THF) <sub>3</sub>	300	>95%	25,000	1.7-1.9	[6]
Rare-Earth GTP	Cp <sub>2</sub> Y(CH <sub>2</sub> TMS)(THF)	50	>99%	8,500	1.12	[7]

## Applications of Diethyl Vinylphosphonate and its Derivatives

### Flame Retardants

Phosphorus-containing polymers, including PDEVP, are known for their flame-retardant properties. They can act in both the condensed phase by promoting char formation and in the gas phase by a radical scavenging mechanism.

Table of Flame Retardant Properties of Poly(**diethyl vinylphosphonate**) Containing Materials

Material	LOI (%)	UL-94 Rating	Char Yield (%)	Reference
Polyethylene (PE)	~17.5	-	<1	[8]
PE with 40 wt% PDEPDM	-	V-0	5.17	[8]
Polyethylene terephthalate (PET)	~21	-	-	
PET with Phenyl/vinyl silsesquioxane and Aluminum diethyl phosphinate	33.5	V-0	Increased by 78%	[9]
Vinyl Ester Resin (VE)	-	-	-	[10]
VE with 15 wt% PBDOO	31.5	V-0	-	[10]

Note: PDEPDM is a copolymer containing DEVP. PBDOO is a phosphorus-containing flame retardant, not directly derived from DEVP but illustrates the efficacy of phosphonates.

## Drug Development

DEVP derivatives are of significant interest in drug development due to the ability of the phosphonate group to act as a stable mimic of phosphate esters, which are ubiquitous in

biological systems. This has led to the development of enzyme inhibitors, antiviral agents, and anticancer agents.

Sphingosine kinase 1 (SK1) is an important enzyme in cell signaling, and its dysregulation is implicated in cancer and inflammatory diseases.[\[11\]](#) Vinylphosphonate analogs of FTY720 have been synthesized and evaluated as SK1 inhibitors.

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Table of (S)-FTY720 Vinylphosphonate Analogues as SK1 Inhibitors

Compound	SK1 Inhibition at 50 μM (%)	K <sub>iu</sub> (μM)	Reference
(S)-FTY720 vinylphosphonate (2)	62.7 ± 0.9	14.5 ± 4.4	<a href="#">[12]</a>
Fluoride analogue (3)	~20	-	<a href="#">[12]</a>
Azide analogue (5)	Activator (EC <sub>50</sub> = 8.3 ± 3.0 μM)	-	<a href="#">[12]</a>

Acyclic nucleoside phosphonates are a major class of antiviral drugs. The phosphonate group provides resistance to enzymatic cleavage, leading to a longer intracellular half-life. While not all contain a vinyl group, the principles of their action are relevant to DEVP-derived structures.

Table of Antiviral Activity of Acyclic Nucleoside Phosphonates

Compound	Virus	Cell Line	EC <sub>50</sub> (μM)	Reference
Cidofovir (CDV)	Human Cytomegalovirus (HCMV)	MRC-5	0.38	<a href="#">[13]</a>
HDP-CDV	HCMV	-	0.0009	<a href="#">[13]</a>
ODE-CDV	Variola virus	-	0.03	<a href="#">[13]</a>
(S)-HPMPA	Adenovirus	A549	>100	<a href="#">[13]</a>
HDP-(S)-HPMPA	Adenovirus	A549	0.19 - 1.1	<a href="#">[13]</a>
Tenofovir (PMPA)	HIV-1	PBMCs	3.2	<a href="#">[13]</a>
HDP-PMPA	HIV-1	PBMCs	0.012	<a href="#">[13]</a>

HDP and ODE are alkoxyalkyl prodrug moieties that enhance oral bioavailability and antiviral activity. (S)-HPMPA is another acyclic nucleoside phosphonate.

Derivatives of DEVP have been investigated for their potential as anticancer agents. For instance, novel  $\alpha$ -aminophosphonates containing a 2-oxoquinoline structure, synthesized via a one-pot three-component reaction, have shown promising in vitro cytotoxicity against various cancer cell lines.

Table of In Vitro Anticancer Activity of Diethyl ((2-oxo-1,2-dihydroquinolin-3-yl) (aryl amino)methyl) phosphonates

Compound	A549 (Lung) IC <sub>50</sub> (μM)	HeLa (Cervical) IC <sub>50</sub> (μM)	MCF-7 (Breast) IC <sub>50</sub> (μM)	U2OS (Osteosarcoma) IC <sub>50</sub> (μM)
4a (R=H)	18.35 ± 1.12	15.42 ± 1.03	20.17 ± 1.56	23.41 ± 1.78
4f (R=4-F)	12.14 ± 0.98	10.23 ± 0.87	14.36 ± 1.15	16.72 ± 1.24
4h (R=4-Cl)	9.87 ± 0.76	8.15 ± 0.69	11.24 ± 0.93	13.58 ± 1.07
4j (R=4-Br)	8.12 ± 0.65	6.93 ± 0.54	9.88 ± 0.76	11.21 ± 0.92
5-Fluorouracil	25.16 ± 1.83	21.34 ± 1.67	28.91 ± 2.04	30.15 ± 2.13

Data adapted from a study on novel α-aminophosphonate derivatives.[\[14\]](#)

## Experimental Workflows and Logical Relationships

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## Conclusion

**Diethyl vinylphosphonate** is a highly valuable and versatile platform molecule in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its vinyl group allow for the creation of a diverse library of derivatives. These derivatives have demonstrated significant potential in materials science as flame retardants and in the pharmaceutical industry as potent enzyme inhibitors and antiviral and anticancer agents. The detailed protocols and compiled data in this guide are intended to facilitate further research and development in these exciting areas.

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